Thalidomide-O-C2-alkyne
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Overview
Description
Thalidomide-O-C2-alkyne: is a derivative of thalidomide, a compound that has gained significant attention due to its historical use and subsequent discovery of its teratogenic effects. This compound is a modified version designed for specific applications in chemical biology and medicinal chemistry, particularly in the field of targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C2-alkyne typically involves the modification of the thalidomide molecule to introduce an alkyne functional group. This can be achieved through various synthetic routes, including the use of click chemistry, which allows for the efficient and selective formation of carbon-carbon bonds. The reaction conditions often involve the use of copper catalysts and appropriate solvents to facilitate the alkyne formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes .
Scientific Research Applications
Chemistry: Thalidomide-O-C2-alkyne is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used in the development of proteolysis-targeting chimeras (PROTACs). These molecules can selectively degrade target proteins by recruiting the cellular proteasome machinery .
Medicine: this compound derivatives are being explored for their potential therapeutic applications, particularly in cancer treatment. By targeting specific proteins for degradation, these compounds can inhibit cancer cell growth and proliferation .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. Its ability to form stable conjugates with other molecules makes it valuable in the design of new therapeutic agents .
Mechanism of Action
Thalidomide-O-C2-alkyne exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the selectivity of the complex, leading to the ubiquitination and subsequent degradation of specific target proteins. The degradation of these proteins can modulate various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative with enhanced potency and reduced toxicity.
Pomalidomide: Another derivative with similar applications in cancer therapy.
Uniqueness: Thalidomide-O-C2-alkyne is unique due to its alkyne functional group, which allows for specific chemical modifications and conjugation reactions. This makes it particularly valuable in the development of targeted therapies and chemical probes .
Properties
Molecular Formula |
C17H14N2O5 |
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Molecular Weight |
326.30 g/mol |
IUPAC Name |
4-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c1-2-3-9-24-12-6-4-5-10-14(12)17(23)19(16(10)22)11-7-8-13(20)18-15(11)21/h1,4-6,11H,3,7-9H2,(H,18,20,21) |
InChI Key |
BXLKIHLKZXMBNK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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